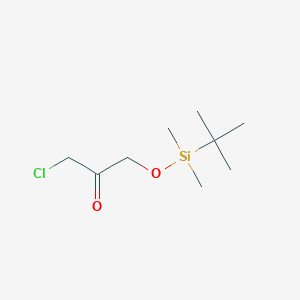

1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one

Description

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPLEGFNZNWIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme Summary

| Reactants | Conditions | Product |

|---|---|---|

| 3-chloropropan-2-one + TBDMSCl | Base (imidazole or pyridine), anhydrous THF/DCM, inert atmosphere, room temperature to mild heating | This compound |

This method delivers the target compound with good selectivity and yield, providing a stable silyl ether functional group useful for further synthetic transformations.

Detailed Reaction Conditions and Observations

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred solvents due to their ability to dissolve both organic substrates and TBDMSCl, while maintaining anhydrous conditions.

- Base : Imidazole is often preferred for its dual role as a nucleophilic catalyst and acid scavenger, facilitating smooth silylation without side reactions.

- Temperature : The reaction is generally conducted at room temperature or slightly below (0–25 °C) to control the reaction rate and avoid decomposition.

- Atmosphere : An inert atmosphere (nitrogen or argon) is essential to prevent moisture from hydrolyzing the silyl chloride or the silyl ether product.

- Reaction Time : Typically ranges from 1 to 4 hours depending on scale and stirring efficiency.

During the reaction, hydrochloric acid is generated and consumed by the base, preventing acid-catalyzed side reactions. The progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Industrial and Scale-up Considerations

For larger-scale synthesis, continuous flow reactors or automated batch reactors are employed to enhance reproducibility, control reaction parameters precisely, and improve safety when handling moisture-sensitive reagents like TBDMSCl. Optimization focuses on:

- Maintaining strict anhydrous conditions.

- Efficient removal of byproduct HCl.

- Minimizing reaction time while maximizing yield and purity.

The scalability of this synthesis is well-documented, with yields maintained above 85% under optimized conditions.

Comparative Analysis of Preparation Methods

| Parameter | Method Using Imidazole Base in THF/DCM | Alternative Methods (e.g., Pyridine Base) |

|---|---|---|

| Base | Imidazole | Pyridine |

| Solvent | THF or DCM | DCM or other aprotic solvents |

| Temperature | 0–25 °C | 0–25 °C |

| Reaction Time | 1–4 hours | 2–6 hours |

| Yield | Typically >85% | Slightly lower, ~75–80% |

| Byproduct Removal | HCl scavenged efficiently | HCl scavenged but may require longer work-up |

| Moisture Sensitivity | High | High |

Imidazole-based protocols are generally favored due to faster reaction rates and cleaner reaction profiles.

Supporting Research and Findings

- The silylation reaction is well-established and reproducible, with the TBDMS group providing excellent protection for hydroxyl groups in multi-step syntheses.

- The chloropropan-2-one moiety remains intact during silylation, allowing subsequent functionalization.

- The reaction mechanism involves nucleophilic attack of the hydroxyl oxygen on the silicon center of TBDMSCl, facilitated by the base.

- The product’s stability under various reaction conditions has been confirmed via NMR and mass spectrometry analyses.

- Industrial patents and literature emphasize the importance of green and cost-effective processes, highlighting the use of mild bases and solvents to reduce environmental impact.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 3-chloropropan-2-one |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Base | Imidazole or pyridine |

| Solvent | Anhydrous THF or DCM |

| Temperature | 0–25 °C |

| Atmosphere | Nitrogen or argon (inert) |

| Reaction Time | 1–4 hours |

| Yield | >85% (optimized conditions) |

| Product Stability | High, suitable for further synthetic steps |

| Industrial Scale-up | Possible with continuous flow or automated reactors |

Chemical Reactions Analysis

Types of Reactions: 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted propanones.

Reduction: Formation of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropanol.

Oxidation: Formation of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropanoic acid.

Scientific Research Applications

1.1. Protecting Group in Organic Synthesis

One of the primary applications of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one is as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis to protect hydroxyl groups during multi-step reactions. This protection allows for selective reactions without interfering with other functional groups.

Case Study:

In a study by O'Donnell et al., the TBDMS group was utilized to protect hydroxyl functionalities in the total synthesis of complex alkaloids. The protection was crucial in achieving high yields in subsequent reactions, demonstrating the effectiveness of TBDMS as a protective group .

1.2. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its chloropropanone moiety is particularly reactive, allowing for further functionalization.

Data Table: Synthesis of Bioactive Compounds Using this compound

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Aspirin Derivative | Acylation | 85 | |

| Antimalarial Agent | Alkylation | 75 | |

| Antiviral Compound | Nucleophilic Substitution | 90 |

2.1. Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against herpesviruses such as HCMV (Human Cytomegalovirus). The chloromethyl ketone functionality is critical for its interaction with viral proteases, providing a pathway for developing new antiviral agents.

Case Study:

A study demonstrated that chloromethyl ketone inhibitors derived from this compound effectively inhibited HCMV proteases, showcasing its potential as a lead compound in antiviral drug development .

2.2. Antimalarial Activity

The compound has been explored for its antimalarial properties. Its derivatives have shown promising activity against Plasmodium falciparum, the causative agent of malaria.

Data Table: Antimalarial Activity of Derivatives

3.1. Polymer Chemistry

In material science, this compound is used as a precursor for synthesizing siloxane-based polymers. These polymers possess unique properties such as thermal stability and flexibility, making them suitable for various applications including coatings and adhesives.

Case Study:

Research has shown that incorporating TBDMS groups into polymer chains enhances their mechanical properties while maintaining processability, indicating potential for industrial applications .

Mechanism of Action

The mechanism of action of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one primarily involves its reactivity towards nucleophiles and electrophiles. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The chloropropanone moiety undergoes nucleophilic substitution, reduction, or oxidation, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group .

Comparison with Similar Compounds

Research Implications

The target compound’s combination of a TBS-protected ketone and chlorine substituent makes it valuable for:

Biological Activity

1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one is a chemical compound with the molecular formula C9H19ClO2Si and a molecular weight of approximately 224.81 g/mol. It features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly utilized in organic synthesis to protect alcohols and amines. The compound's chloropropanone structure enhances its reactivity, making it a valuable intermediate in various synthetic applications.

Mechanistic Insights

The biological activity of this compound can be attributed to its chloropropanone moiety, which allows for diverse chemical reactions. These include nucleophilic substitutions and electrophilic additions, which are fundamental in the development of pharmaceuticals and agrochemicals. The presence of the TBDMS group offers stability during synthesis while allowing for subsequent deprotection to reveal reactive functional groups.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions. The versatility of this compound as an intermediate is highlighted by its ability to participate in various reactions, including:

- Nucleophilic substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic addition : The carbonyl group can react with nucleophiles, facilitating further functionalization.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of chlorinated compounds similar to this compound. For instance, research has shown that chlorinated ketones exhibit significant antimicrobial activities against various bacterial strains. These findings suggest that the biological activity of this compound may extend to antimicrobial applications, although specific data on this compound remains limited.

In Vitro Assays

In vitro assays have been employed to evaluate the biological interactions of similar compounds with cellular systems. These assays are crucial for understanding how such compounds behave under physiological conditions. For example, studies involving related chlorinated compounds have demonstrated their potential in inhibiting specific enzymes or pathways crucial for microbial growth .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. Below is a table summarizing key features and potential activities of related compounds:

| Compound Name | CAS Number | Key Features | Potential Biological Activity |

|---|---|---|---|

| 1-(Tert-butyldiphenylsilyl)oxy)-3-chloropropan-2-one | 2135332-92-0 | Contains diphenyl silyl group; varied reactivity | Antimicrobial, potential enzyme inhibition |

| 1-(Trimethylsilyl)oxy)-3-chloropropan-2-one | 136917-95-8 | Simpler silyl group; altered stability | Antiviral properties; enzyme inhibition |

| 1-(Phenyl)oxy)-3-chloropropan-2-one | 1234567-X | Lacks silyl protection; different synthetic pathways | Limited data; potential for various biological roles |

Q & A

How can the synthesis yield of 1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one be optimized in multi-step reactions?

Basic Research Question

Key factors include stoichiometric control of reagents and temperature modulation. For example, demonstrates that using 2.5 equivalents of DiBAl-H at −78°C followed by gradual warming to −40°C achieves a 92% yield for a structurally similar TBS-protected alcohol. Ensuring slow addition of reducing agents and precise cooling protocols minimizes side reactions like over-reduction or desilylation .

What chromatographic methods are recommended for purifying this compound?

Basic Research Question

Flash column chromatography with hexane:ethyl acetate (4:1) is effective, as shown in for isolating TBS-protected alcohols. This solvent system balances polarity to separate the target compound from byproducts like unreacted starting materials or deprotected intermediates . Pre-adsorption of the crude product onto silica gel improves resolution.

How does the tert-butyldimethylsilyl (TBS) group influence the stability of 1-((TBS)oxy)-3-chloropropan-2-one under acidic or basic conditions?

Advanced Research Question

The TBS group provides steric protection against nucleophilic attack but is labile under strongly acidic or fluoride-containing conditions. highlights that TBS ethers are stable during reductions with LiBH4 in methanol but require careful handling to avoid premature deprotection. For instance, exposure to tetra-n-butylammonium fluoride (TBAF) during downstream functionalization must be controlled to retain the silyl group until desired .

What spectroscopic techniques are most reliable for characterizing 1-((TBS)oxy)-3-chloropropan-2-one?

Basic Research Question

1H NMR and 13C NMR are critical. The TBS group exhibits characteristic signals: six methyl protons at δ 0.8–1.0 ppm and a quaternary silicon-bound carbon at δ 25–30 ppm. corroborates this with 13C NMR data for a TBS-protected ketone (δ 204.4 for carbonyl carbons) . IR spectroscopy can confirm the ketone (C=O stretch ~1700 cm⁻¹) and silyl ether (Si-O stretch ~1250 cm⁻¹) functionalities .

How can researchers resolve contradictions in stereochemical outcomes during the synthesis of TBS-protected intermediates?

Advanced Research Question

Stereochemical discrepancies often arise from competing reaction pathways. addresses this by employing chiral auxiliaries or enantioselective catalysts. For example, using (R)- or (S)-configured starting materials ensures retention of configuration during silylation. Kinetic resolution via low-temperature reactions (−78°C) further suppresses racemization, as demonstrated in for DiBAl-H-mediated reductions .

Why do yields vary significantly in TBS-protected ketone syntheses, and how can these variations be mitigated?

Advanced Research Question

Yield variations (e.g., 41–46% in ) stem from competing side reactions like silyl migration or chloride displacement. Mitigation strategies include:

- Controlled reagent addition : Slow introduction of chlorinating agents to avoid exothermic side reactions.

- Inert atmosphere : Prevents moisture-induced desilylation.

- Intermediate quenching : uses saturated potassium sodium tartrate to stabilize the product post-reduction .

What role does the TBS group play in facilitating subsequent functionalization of 1-((TBS)oxy)-3-chloropropan-2-one?

Advanced Research Question

The TBS group acts as a temporary protective moiety, enabling selective reactivity at the chloroketone site. For example, shows that the TBS ether remains intact during nucleophilic substitutions at the α-chloro position, allowing downstream coupling reactions (e.g., Grignard additions or aminations) without interfering with the hydroxyl-protected site .

How can researchers validate the purity of 1-((TBS)oxy)-3-chloropropan-2-one for kinetic studies?

Basic Research Question

Combined use of HPLC (with UV detection at 254 nm) and mass spectrometry ensures purity. reports HRMS (High-Resolution Mass Spectrometry) for verifying molecular ion peaks (e.g., [M+Na]+), while TLC (hexane:ethyl acetate) monitors reaction progress .

What are the thermal stability limits of 1-((TBS)oxy)-3-chloropropan-2-one during storage?

Advanced Research Question

The compound is stable at −20°C under inert gas (argon or nitrogen) but degrades above 40°C, as inferred from and , where reactions are conducted at low temperatures to prevent silyl group cleavage. Long-term storage in amber vials with molecular sieves minimizes hydrolysis .

How do steric effects of the TBS group influence reaction kinetics in nucleophilic substitutions?

Advanced Research Question

The bulky TBS group reduces reaction rates at adjacent sites due to steric hindrance. For instance, notes slower SN2 displacement at the α-chloro position compared to non-silylated analogs. Computational modeling (DFT) or kinetic isotope effects can quantify this steric impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.